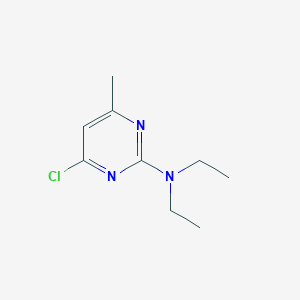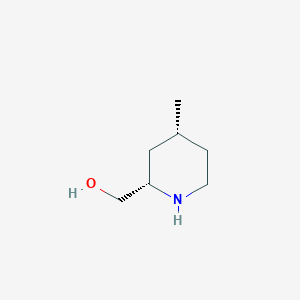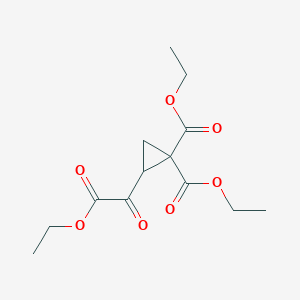
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is known for its unique structural features, which include a cyclopropane ring substituted with ester and keto groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane under basic conditions. The reaction proceeds through a double alkylation mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .
化学反応の分析
Types of Reactions
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
Diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate is unique due to its combination of ester and keto functionalities on a cyclopropane ring. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to other similar compounds .
特性
分子式 |
C13H18O7 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
diethyl 2-(2-ethoxy-2-oxoacetyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H18O7/c1-4-18-10(15)9(14)8-7-13(8,11(16)19-5-2)12(17)20-6-3/h8H,4-7H2,1-3H3 |
InChIキー |
VDLFSOMUSQBGBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1CC1(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


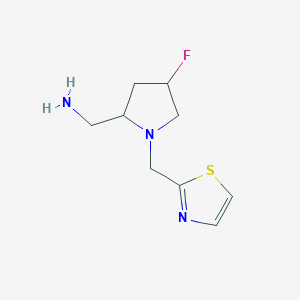
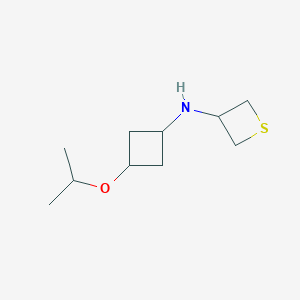
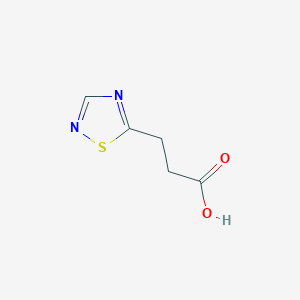


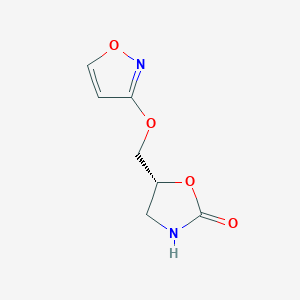
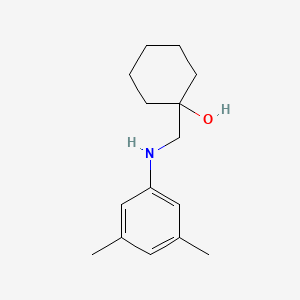

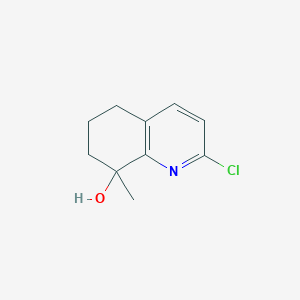

![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)

